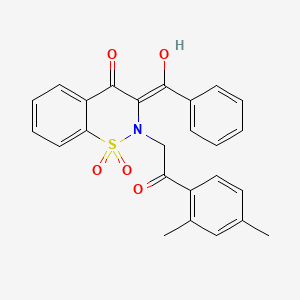![molecular formula C16H18ClNO B5908789 N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908789.png)
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNC belongs to the class of bicyclic compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not yet fully understood. However, several studies have suggested that N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been found to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. Moreover, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed through various in vitro and in vivo assays. However, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide also has some limitations. For instance, its solubility in water is relatively low, which may limit its use in certain experiments. Moreover, the exact mechanism of action of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not yet fully understood, which may limit its potential use in certain applications.
Orientations Futures
In N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research include investigating its exact mechanism of action, exploring its potential use as a drug delivery system, and investigating its potential use in cancer therapy and the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide involves the reaction of 4-chlorobenzoyl chloride with bicyclo[6.1.0]non-2-ene-9-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Propriétés
IUPAC Name |
(2Z)-N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-11-7-9-12(10-8-11)18-16(19)15-13-5-3-1-2-4-6-14(13)15/h3,5,7-10,13-15H,1-2,4,6H2,(H,18,19)/b5-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGVQJCQOOADR-HYXAFXHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C(=O)NC3=CC=C(C=C3)Cl)C=CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C2C(=O)NC3=CC=C(C=C3)Cl)/C=C\C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-N-(2-oxo-2-{2-[3-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B5908713.png)
![N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908728.png)

![N-benzyl-N-ethyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5908737.png)
![N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908745.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908763.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(2-thienylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908767.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908779.png)
![4-tert-butyl-N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}benzenesulfonohydrazide](/img/structure/B5908788.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5908796.png)
![ethyl 3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908812.png)
![methyl 4-{[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoate](/img/structure/B5908819.png)